(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one
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Overview
Description
(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one is a chemical compound characterized by the presence of a fluoropyridine ring and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one typically involves the reaction of 3-fluoropyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(3-chloropyridin-2-yl)-2-hydrazinylideneethan-1-one
- (2E)-1-(3-bromopyridin-2-yl)-2-hydrazinylideneethan-1-one
- (2E)-1-(3-iodopyridin-2-yl)-2-hydrazinylideneethan-1-one
Uniqueness
Compared to its analogs, (2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6FN3O |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethanone |
InChI |
InChI=1S/C7H6FN3O/c8-5-2-1-3-10-7(5)6(12)4-11-9/h1-4H,9H2/b11-4+ |
InChI Key |
SJWPWMJKMYSTCZ-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)C(=O)/C=N/N)F |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)C=NN)F |
Origin of Product |
United States |
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